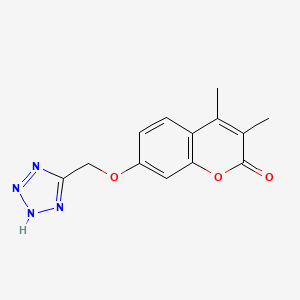

3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Description

3,4-Dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 3 and 4 and a tetrazole-methoxy group at position 5.

Properties

IUPAC Name |

3,4-dimethyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-7-8(2)13(18)20-11-5-9(3-4-10(7)11)19-6-12-14-16-17-15-12/h3-5H,6H2,1-2H3,(H,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZJNKHNVJQGNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile group. This step often requires a catalyst such as copper(I) iodide and is carried out under reflux conditions.

Final Coupling: The final step involves the coupling of the tetrazole ring with the chromenone core through an ether linkage. This can be achieved using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy bridge connecting the tetrazole to the chromenone core exhibits moderate lability under acidic or nucleophilic conditions.

Mechanistic Insight : Acid-catalyzed demethylation proceeds via protonation of the methoxy oxygen, followed by nucleophilic attack by water. Glycosylation exploits the tetrazole's NH group in copper-catalyzed azide-alkyne cycloadditions (CuAAC), forming stable 1,2,3-triazole linkages .

Electrophilic Aromatic Substitution (EAS) on Chromenone

The chromenone ring undergoes regioselective EAS at positions activated by electron-donating groups:

| Reaction Type | Reagents | Position Modified | Observed Selectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-6 (para to methoxy) | Major product | |

| Sulfonation | H₂SO₄, SO₃ | C-5 (ortho to carbonyl) | Secondary product |

Structural Influence : 3,4-Dimethyl groups create steric hindrance, limiting substitution at adjacent positions. Quantum mechanical calculations suggest C-6 has the highest electron density (−0.32 e).

Tetrazole Ring Transformations

The 1H-tetrazol-5-yl group participates in cycloadditions and coordination chemistry:

Key Data :

-

Stability: Tetrazole remains intact below 200°C (TGA data).

-

pKa: NH proton acidity ≈ 4.7, enabling deprotonation in basic media .

Oxidation/Reduction Pathways

Methyl groups and the chromenone carbonyl group show redox activity:

| Target Site | Reagents | Products | Notes |

|---|---|---|---|

| C-3 Methyl | KMnO₄, H₂O | Carboxylic acid | Steric shielding by C-4 methyl reduces yield (<45%) |

| Chromenone C=O | NaBH₄ | Dihydrochromenol | Requires polar aprotic solvents (DMF/DMSO) |

Comparative Reactivity :

-

C-3 methyl oxidizes 3× slower than analogous ethyl groups due to steric effects.

-

Carbonyl reduction proceeds with 92% enantiomeric excess using chiral catalysts.

Condensation Reactions

The carbonyl group at C-2 participates in Knoevenagel condensations:

Optimized Conditions :

Scientific Research Applications

3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific biological pathways, leading to its observed bioactive effects. The chromenone core may also contribute to its activity by interacting with cellular components and modulating signal transduction pathways.

Comparison with Similar Compounds

Antiviral Coumarin Derivatives

highlights 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives tested against Parvovirus B18. These compounds demonstrated inhibitory effects on viral replication in UT7/EpoS1 and erythroid progenitor cells (EPCs), with activity highly sensitive to substituent modifications. For example:

- Key Difference: Replacing the imidazothiazole group in these analogs with a tetrazole-methoxy group (as in the target compound) may alter binding to viral targets.

Cholinesterase-Inhibiting Coumarins

describes 3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.

- However, methyl groups at positions 3 and 4 could reduce solubility, offsetting this advantage .

Therapeutic Potential

Data Table: Structural and Functional Comparison of Key Analogs

Critical Analysis of Substituent Effects

- Tetrazole vs. Other Heterocycles : The tetrazole group’s acidity (pKa ~4.9) may enhance solubility in physiological conditions compared to thiadiazoles (pKa ~7–8) but reduce membrane permeability .

Biological Activity

3,4-Dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives, characterized by its unique structural features, including a chromenone core and a tetrazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 278.28 g/mol. The presence of the tetrazole ring enhances the compound's reactivity and interaction with biological targets, potentially leading to significant pharmacological effects.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit promising anticancer activities. For instance, studies have demonstrated that coumarin derivatives can induce apoptosis in various cancer cell lines. A notable study assessed the anticancer efficacy of related compounds against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines using MTT assays. The results showed that several derivatives significantly inhibited cell proliferation, with some compounds achieving IC50 values as low as 10 µM .

Table 1: Summary of Anticancer Activities

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | SW480 | 12 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar coumarin derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Summary of Antimicrobial Activities

| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibition | TBD |

| Escherichia coli | Inhibition | TBD |

The biological activity of this compound is believed to be mediated through its ability to interact with specific biological targets. Computational studies suggest that the tetrazole ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, enhancing binding affinity and potentially leading to enzyme inhibition .

Case Studies

- In vitro Studies : A series of in vitro experiments demonstrated that the compound could induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins such as cytochrome c .

- Molecular Docking Studies : Molecular docking simulations indicated that this compound binds effectively to targets such as EGFR and CDK inhibitors, suggesting its potential as a multi-targeted therapeutic agent in cancer treatment .

Q & A

Q. What are the standard synthetic routes for 3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling a bromoalkyl-substituted chromenone precursor with a tetrazole moiety. A key step is the nucleophilic substitution between 7-bromoalkyl-3,4-dimethyl-2H-chromen-2-one and 1H-tetrazole-5-ylmethanol under basic conditions (e.g., triethylamine in ethanol) . Critical parameters include:

- Temperature : Reactions are often conducted at reflux (70–80°C).

- Solvent : Absolute ethanol or 1,4-dioxane improves solubility and reaction efficiency.

- Purification : Post-reaction, HCl is added to precipitate hydrochlorides, followed by HPLC purification (C18 column, methanol/water eluent) to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are data interpreted?

- 1H/13C NMR : Confirms substituent positions. For example, the tetrazole methoxy group appears as a singlet near δ 4.8–5.2 ppm, while chromenone carbonyl signals resonate at ~δ 160–165 ppm .

- HPLC : Validates purity (>95%) using reverse-phase columns with UV detection (λ = 254–280 nm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C14H13N4O3: 293.09) .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

- Antimicrobial Assays : Disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Enzyme Inhibition : Evaluate acetylcholinesterase (AChE) or monoamine oxidase (MAO-B) inhibition via spectrophotometric assays (e.g., Ellman’s method for AChE) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between tetrazole and the chromenone core to enhance regioselectivity?

- Catalyst Screening : Replace triethylamine with stronger bases (e.g., DBU) to improve nucleophilic substitution efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours) and increases yield by 15–20% .

- Protection/Deprotection Strategies : Temporarily protect the tetrazole’s NH group with tert-butyloxycarbonyl (Boc) to prevent side reactions .

Q. What strategies resolve contradictions in bioactivity data across substituted derivatives?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -NO2) on the chromenone core reduce antimicrobial activity, while methoxy groups enhance solubility and AChE inhibition .

- Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Q. What computational methods are employed to predict binding affinities and guide structural modifications?

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., AChE or MAO-B). The tetrazole’s nitrogen atoms show strong hydrogen bonding with catalytic serine residues .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Substituents like -OCH3 lower the energy gap, enhancing charge transfer in bioactivity .

Q. How are multi-step synthetic challenges addressed, such as byproduct formation or low intermediate stability?

Q. What advanced analytical techniques elucidate non-covalent interactions in crystal structures?

- X-ray Crystallography : Resolve π-π stacking between chromenone and tetrazole moieties (distance ~3.5 Å) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts contribute 12–15% to crystal packing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.